2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)-
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Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- is an organic compound with the molecular formula C12H7ClO2 It is a derivative of benzoquinone, where one of the hydrogen atoms is replaced by a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- can be achieved through several methods. One common approach involves the chlorination of 2-phenyl-1,4-benzoquinone. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in hydroquinones. Substitution reactions produce various derivatives depending on the nucleophile employed .
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- involves its interaction with various molecular targets. The compound’s quinone structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell damage or death. This mechanism is particularly relevant in its potential anticancer activity, where it can selectively target cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: Similar structure but without the chlorine atom.
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-: Contains two methyl groups instead of a chlorophenyl group.
2,5-Dihydroxy-1,4-benzoquinone: Contains hydroxyl groups instead of a chlorophenyl group .
Uniqueness
The presence of the 2-chlorophenyl group in 2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
84-25-3 |
---|---|
Molecular Formula |
C12H7ClO2 |
Molecular Weight |
218.63 g/mol |
IUPAC Name |
2-(2-chlorophenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H7ClO2/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15/h1-7H |
InChI Key |
HEFXYRDPFRWXBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C=CC2=O)Cl |
Origin of Product |
United States |
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